Chlorotris(triphenylphosphine)ruthenium(II) acetate
Description
Chlorotris(triphenylphosphine)ruthenium(II) acetate (chemical formula: C₅₆H₄₈ClO₂P₃Ru; CAS: 55978-89-7) is a ruthenium-based coordination complex featuring three triphenylphosphine (PPh₃) ligands, one chloride (Cl⁻), and one acetate (OAc⁻) group . This compound is utilized in homogeneous catalysis, particularly in hydrogenation and carbon-heteroatom bond activation reactions. Its mixed-ligand architecture (Cl⁻ and OAc⁻) enables versatile reactivity, as the acetate ligand can act as a labile site for substrate binding or ligand exchange .
Properties
IUPAC Name |
acetic acid;chlororuthenium;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.C2H4O2.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;;/h3*1-15H;1H3,(H,3,4);1H;/q;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTWJXOYUHUABE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H49ClO2P3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55978-89-7 | |
| Record name | 55978-89-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ligand Substitution from Dichlorotris(triphenylphosphine)ruthenium(II)
The most widely documented method involves ligand substitution using dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃) as a precursor. This approach leverages the labile nature of chloride ligands in ruthenium complexes, allowing substitution with acetate under mild conditions.
In a typical procedure, RuCl₂(PPh₃)₃ is suspended in a polar aprotic solvent such as methanol or ethanol. A stoichiometric excess of sodium acetate (NaOAc) or acetic acid (HOAc) is introduced, often under inert atmosphere to prevent oxidation. The reaction proceeds via displacement of one chloride ligand by acetate, facilitated by the weak coordinating ability of chloride in the presence of stronger-field ligands like triphenylphosphine.
Reaction Scheme:
$$
\text{RuCl}2(\text{PPh}3)3 + \text{NaOAc} \rightarrow \text{RuCl(OAc)(PPh}3)_3 + \text{NaCl}
$$
Key parameters include:
Direct Synthesis from Ruthenium Trichloride Hydrate
An alternative route starts with ruthenium trichloride hydrate (RuCl₃·xH₂O), which is reduced in situ in the presence of triphenylphosphine and acetate donors. This one-pot method avoids isolating intermediates but requires careful control of stoichiometry.
Procedure:
- RuCl₃·xH₂O is dissolved in methanol under nitrogen.
- Excess triphenylphosphine (3–4 equiv) and sodium acetate (2 equiv) are added.
- The mixture is refluxed for 4–6 hours, yielding a deep red solution.
- The product is precipitated by adding hexane and purified via recrystallization from dichloromethane/hexane.
Advantages :
Challenges :
- Competing side reactions may form mixed-ligand species (e.g., RuCl₂(OAc)(PPh₃)₂).
- Requires rigorous exclusion of moisture to prevent hydrolysis.
Mechanistic Insights and Optimization
Role of Solvent and Counterions
The choice of solvent profoundly influences reaction efficiency:
- Methanol : Enhances acetate solubility but may lead to methoxide formation at elevated temperatures.
- Benzene/Toluene : Used in non-polar conditions to stabilize the product via π-interactions with triphenylphosphine.
Counterions also modulate reactivity. Sodium acetate provides a nucleophilic acetate source, while silver acetate (AgOAc) can abstract chloride, driving the substitution equilibrium toward product formation:
$$
\text{RuCl}2(\text{PPh}3)3 + \text{AgOAc} \rightarrow \text{RuCl(OAc)(PPh}3)_3 + \text{AgCl} \downarrow
$$
Spectroscopic Characterization
31P NMR Spectroscopy : A critical tool for verifying ligand substitution. RuCl(OAc)(PPh₃)₃ exhibits distinct triplet resonances at δ 84.1 ppm (J = 12.0 Hz), contrasting with δ 55.9 ppm in the dichloride precursor.
Infrared Spectroscopy : The acetate ligand’s asymmetric stretching vibration (νₐₛ(COO⁻)) appears at 1560–1580 cm⁻¹, confirming successful coordination.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Yield (%) | Purity | Key Advantages |
|---|---|---|---|---|
| Ligand Substitution | RuCl₂(PPh₃)₃ | 70–85 | ≥97% | High reproducibility; minimal byproducts |
| Direct Synthesis | RuCl₃·xH₂O | 60–75 | 90–95% | Cost-effective; fewer synthetic steps |
Table 1 . Comparison of preparation routes for RuCl(OAc)(PPh₃)₃. Data aggregated from.
Challenges and Mitigation Strategies
Ligand Dissociation
Triphenylphosphine ligands may dissociate under prolonged heating, leading to decomposition. Mitigation includes:
Chemical Reactions Analysis
Catalytic Transfer Hydrogenation
This compound demonstrates high activity in transfer hydrogenation (TH) reactions. For example, it catalyzes the reduction of acetophenone to 1-phenylethanol in 2-propanol under basic conditions. Key findings include:
-
Turnover Frequency (TOF): Up to 81,000 h⁻¹ at 30°C with a substrate-to-catalyst ratio (S/C) of 2000 .
-
Mechanistic Role: The acetate ligand facilitates rapid ligand displacement due to its weak coordination, enabling the formation of active Ru-H intermediates .
Table 1: Transfer Hydrogenation of Acetophenone
| Catalyst | Additive | Temperature (°C) | TOF (h⁻¹) | Conversion (%) |
|---|---|---|---|---|
| Ru(PP)(OAc)₂ | None | 82 | 38,000 | 98 |
| Ru(PP)(OAc)₂ | Ampy | 82 | 30,000 | 98 |
| Ru(PP)(OAc)₂ | None | 30 | 81,000 | 99 |
The bulky Josiphos ligand enhances activity by promoting acetate dissociation, while amine additives like ampy stabilize intermediates .
Oxidation and Reduction Reactions
The compound participates in redox cycles, leveraging the Ru(II/III) transition:
-
Oxidation: Reacts with tert-butyl hydroperoxide to oxidize alcohols to ketones or aldehydes. The acetate ligand stabilizes higher oxidation states .
-
Reduction: Generates Ru-H species in the presence of H₂ or 2-propanol, enabling hydrogenation of alkenes and ketones .
Key Reaction Pathways:
Ligand Substitution and Coordination Chemistry
The acetate ligand exhibits dynamic coordination behavior:
-
η¹ vs. η² Binding: Rapid interchange between monodentate (η¹) and bidentate (η²) modes in solution, enhancing ligand lability .
-
Phosphine Exchange: Triphenylphosphine (PPh₃) ligands are readily substituted by stronger-field ligands (e.g., CO, amines), altering reactivity .
Example: Reaction with carbon monoxide:
Insertion Reactions with Unsaturated Substrates
The compound mediates insertion of alkynes and alkenes into Ru–H or Ru–Cl bonds:
-
Alkyne Insertion: Phenylacetylene inserts into Ru–H bonds to form vinylruthenium intermediates, enabling oligomerization .
-
Catalytic Dimerization: Converts terminal alkynes (e.g., PhC≡CH) to conjugated enynes with >90% efficiency under mild conditions .
Mechanistic Insight:
Scientific Research Applications
Catalytic Applications
Chlorotris(triphenylphosphine)ruthenium(II) acetate is widely recognized for its catalytic properties in various chemical reactions:
- Hydrogenation Reactions : It serves as a catalyst for the hydrogenation of alkenes and alkynes, facilitating the addition of hydrogen to unsaturated compounds. This application is crucial in the production of fine chemicals and pharmaceuticals.
- Oxidation Reactions : The compound can catalyze oxidation processes, converting alcohols to carbonyl compounds. This is particularly useful in organic synthesis where selective oxidation is required.
- Cross-Coupling Reactions : It plays a role in cross-coupling reactions, such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Table 1: Summary of Catalytic Reactions
| Reaction Type | Example Reaction | Application Area |
|---|---|---|
| Hydrogenation | Alkene → Alkane | Fine chemicals production |
| Oxidation | Alcohol → Aldehyde/Ketone | Organic synthesis |
| Cross-Coupling | Aryl halide + Aryl boronic acid → Biaryl | Pharmaceutical synthesis |
Biological Applications
Recent studies have explored the potential biological activities of this compound:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt cellular processes in microorganisms.
- Anticancer Activity : Preliminary studies suggest that it may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction in cancer cells.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of several cancer cell lines while showing low toxicity to normal cells. The mechanism was linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
Industrial Applications
This compound is also utilized in various industrial processes:
- Synthesis of Fine Chemicals : Its catalytic properties make it valuable for synthesizing fine chemicals used in pharmaceuticals and agrochemicals.
- Thin Film Deposition : The compound is employed in the deposition of thin films for electronic applications, including organic light-emitting diodes (OLEDs).
Table 2: Industrial Applications
| Application Area | Specific Use |
|---|---|
| Fine Chemicals | Synthesis of pharmaceuticals |
| Electronics | Thin film deposition for OLEDs |
| Polymer Chemistry | Catalysis in polymerization reactions |
Mechanism of Action
The mechanism of action of chlorotris(triphenylphosphine)ruthenium(II) acetate involves its ability to coordinate with various substrates and facilitate chemical transformations. The triphenylphosphine ligands provide stability to the ruthenium center, while the chloride and acetate ligands participate in catalytic cycles. The compound can activate molecular hydrogen, oxygen, and other small molecules, enabling a wide range of catalytic reactions.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 982.42 g/mol .
- Appearance : Typically a crystalline solid or solution in organic solvents .
- Stability : Air- and moisture-sensitive, requiring inert-atmosphere handling .
Comparison with Similar Ruthenium and Rhodium Complexes
Dichlorotris(triphenylphosphine)ruthenium(II) (RuCl₂(PPh₃)₃)
Chemical Formula : C₅₄H₄₅Cl₂P₃Ru; CAS : 15529-49-4; Molecular Weight : 958.83 g/mol .
- Structure : Two chloride ligands instead of acetate.
- Applications : A precursor for synthesizing hydride or other ruthenium complexes. Used in isomerization of allylic ethers and hydroamination reactions .
- Catalytic Activity : Less labile than the acetate analog due to stronger Ru–Cl bonds, limiting ligand exchange but enhancing stability in oxidative conditions .
Hydridochlorotris(triphenylphosphine)ruthenium(II) (RuClH(PPh₃)₃)
Chemical Formula: C₅₄H₄₆ClP₃Ru; CAS: Not explicitly listed; Molecular Weight: ~934 g/mol (estimated).
- Structure : Features a hydride (H⁻) ligand, replacing acetate.
- Applications : Highly active in homogeneous hydrogenation of alkenes and alkynes. The hydride ligand facilitates H₂ activation and transfer .
- Research Findings : Exhibits superior regioselectivity in polynuclear heteroaromatic reductions compared to chloride-only analogs .
Chlorotris(triphenylphosphine)rhodium(I) (RhCl(PPh₃)₃)
Chemical Formula : C₅₄H₄₅ClP₃Rh; CAS : 14694-95-2; Molecular Weight : ~925 g/mol .
- Structure : Rhodium center with three PPh₃ ligands and one chloride.
- Applications: Effective in hydrogenation and hydrodesulfurization but with distinct substrate selectivity. For example, RhCl(PPh₃)₃ preferentially reduces quinoline via reversible 1,2-bond hydrogenation .
- Catalytic Differences : Rhodium complexes generally show faster reaction rates but higher cost compared to ruthenium analogs .
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
Chemical Formula : [(C₁₀H₁₅)RuCl(PPh₃)₂]; CAS : 32993-05-8; Molecular Weight : 796.32 g/mol .
- Structure : Cyclopentadienyl (Cp) ligand replaces one PPh₃ and chloride.
- Applications : The electron-donating Cp ligand stabilizes the Ru center, making it suitable for C–H activation and cycloaddition reactions. Less common in hydrogenation compared to PPh₃-rich complexes .
Comparative Data Table
Research Findings and Mechanistic Insights
- RuCl(OAc)(PPh₃)₃ : The acetate ligand enhances substrate binding in asymmetric catalysis. For example, in allylic ether isomerization, the acetate facilitates proton transfer, enabling efficient acetal formation .
- RuCl₂(PPh₃)₃ : DFT studies reveal a trigonal bipyramidal geometry, with chloride ligands occupying axial positions. This structure slows ligand substitution but stabilizes intermediates in hydroamination reactions .
- RhCl(PPh₃)₃: Deuterium-labeling experiments show quinoline reduction occurs via a two-step mechanism: reversible 1,2-bond hydrogenation followed by irreversible 3,4-bond saturation .
Biological Activity
Chlorotris(triphenylphosphine)ruthenium(II) acetate, with the molecular formula CHClOPRu, is a coordination complex that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.
Overview of this compound
This ruthenium complex features three triphenylphosphine ligands, one chloride ligand, and one acetate ligand. Its unique structure contributes to its reactivity and stability, making it a candidate for various biological applications. The compound is synthesized through the reaction of ruthenium trichloride trihydrate with triphenylphosphine and an acetate source under specific conditions, yielding a product that is often used in catalysis and organic synthesis .
Biological Applications
1. Anticancer Activity
This compound has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that ruthenium complexes can induce apoptosis in cancer cells through several mechanisms:
- Mechanisms of Action : The compound interacts with cellular components, leading to the generation of reactive oxygen species (ROS), which can trigger apoptotic pathways . Additionally, it may interfere with DNA repair mechanisms, enhancing its efficacy against resistant cancer types such as triple-negative breast cancer (TNBC) .
- Cytotoxicity Data : The IC values for this compound in different cancer cell lines have been reported to range between 0.1 μM and 20 μM, demonstrating significant cytotoxicity compared to traditional chemotherapeutics like cisplatin .
| Cell Line | IC (μM) | Reference |
|---|---|---|
| MCF7 (ER+ Breast Cancer) | 0.50 ± 0.09 | |
| MDA-MB-231 (TNBC) | 0.39 ± 0.09 | |
| K562 (Leukemia) | Not specified |
2. Antimicrobial Properties
In addition to its anticancer potential, this compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that ruthenium complexes can disrupt microbial membranes or interfere with essential cellular processes, although specific data on this compound's antimicrobial efficacy remains limited .
Case Studies
Several studies have explored the biological activity of this compound:
- Zebrafish Model : A study assessed the toxicity and therapeutic potential of ruthenium complexes using a zebrafish model, indicating low toxicity at concentrations effective for anticancer activity . This suggests that this compound could be a viable candidate for further in vivo studies.
- Comparison with Other Ruthenium Complexes : Research comparing various ruthenium complexes highlighted that those containing triphenylphosphine ligands exhibited enhanced cytotoxicity and selectivity for cancer cells over healthy cells . This specificity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of chlorotris(triphenylphosphine)ruthenium(II) acetate for reproducibility?
- Methodological Answer :
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of Ru(II) intermediates. Use Schlenk lines or gloveboxes for ligand-sensitive steps .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize the Ru complex. Avoid protic solvents, which may displace acetate ligands .
- Stoichiometry : Maintain a 1:3 molar ratio of Ru precursor to triphenylphosphine (PPh₃) to ensure full ligation. Excess PPh₃ can hinder acetate coordination .
- Yield Monitoring : Track reaction progress via UV-vis spectroscopy (Ru(II) d-d transitions at ~450–500 nm) and isolate via vacuum filtration with cold ethanol washes .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C under nitrogen to prevent ligand dissociation. Use amber vials to avoid photodegradation .
- Exposure Mitigation : Wear nitrile gloves and lab coats; use fume hoods during synthesis. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via chemical waste protocols .
- Toxicity : Acute toxicity (H302/H312) requires immediate rinsing for skin/eye contact. Avoid inhalation of fine powders .
Advanced Research Questions
Q. How can DFT calculations resolve contradictions in proposed substitution mechanisms for Ru(II)-phosphine complexes?
- Methodological Answer :
- Modeling Ligand Exchange : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets to compute activation energies for acetate displacement by competing ligands (e.g., Cl⁻, CO). Compare transition-state geometries to experimental EXAFS/XRD data .
- Energy Decomposition : Analyze interaction energies between Ru and PPh₃/acetate to identify steric/electronic factors influencing substitution rates .
- Validation : Overlay computed IR/Raman spectra with experimental data to confirm mechanistic pathways .
Q. How does ligand substitution (e.g., acetate vs. chloride) alter the catalytic activity of Ru(II)-PPh₃ complexes in hydrogenation reactions?
- Methodological Answer :
- Kinetic Studies : Use gas manometry to track H₂ uptake rates under controlled pressures (1–5 atm). Compare turnover frequencies (TOF) for acetate vs. chloride analogs .
- Spectroscopic Probes : Operando IR monitors changes in ν(C=O) of acetate during catalysis to assess ligand stability .
- Theoretical Insights : DFT-calculated charge distribution on Ru (Mulliken analysis) correlates with electrophilicity and substrate affinity .
Q. What environmental fate studies are needed to assess the ecological impact of this compound?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis/oxidation in buffered aqueous media (pH 4–9) with LC-MS to identify breakdown products (e.g., triphenylphosphine oxide) .
- Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to sub-lethal doses and measure Ru accumulation via ICP-MS .
- Sediment Interaction : Conduct batch adsorption experiments with humic acids to quantify Kₒc (organic carbon-water partition coefficient) .
Q. How should researchers address contradictions between spectroscopic data and crystallographic results for Ru(II)-PPh₃ complexes?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., ³¹P) identifies fluxional behavior (e.g., ligand scrambling) that XRD static models may miss .
- Multi-Technique Validation : Combine EXAFS (for local structure) with XRD (long-range order) to reconcile discrepancies in bond lengths .
- Computational Refinement : Use DFT-optimized structures as initial inputs for XRD refinement software (e.g., SHELXL) to improve model accuracy .
Q. What theoretical frameworks guide the design of Ru(II)-phosphine complexes for targeted redox applications?
- Methodological Answer :
- Ligand Field Theory : Adjust PPh₃/acetate ratio to modulate Ru(II) d-orbital splitting (Δoct) and redox potentials (cyclic voltammetry) .
- Marcus Theory : Correlate electron-transfer rates (kET) with reorganization energies (λ) computed via DFT .
- Donor-Acceptor Models : Quantify ligand σ-donation/π-acceptance using CO stretching frequencies (IR) as probes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
